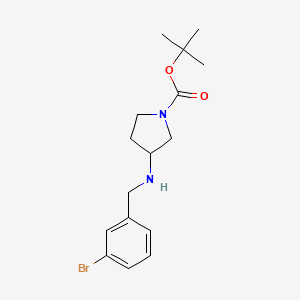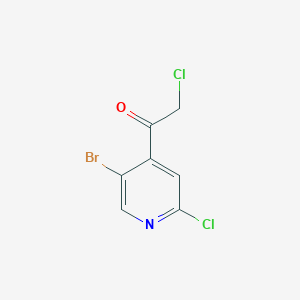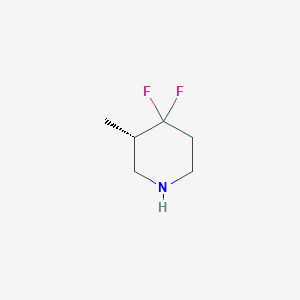![molecular formula C20H16N6O3S B12449359 (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones and thiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-(2-methyl-6-nitrophenyl)hydrazine with 5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Substitution: The phenyl and thiazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests it could be developed into a novel therapeutic agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making it valuable for various applications.
Mécanisme D'action
The mechanism of action of (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitro group.
(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the nitro and methyl groups in (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C20H16N6O3S |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
5-methyl-4-[(2-methyl-6-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N6O3S/c1-12-7-6-10-16(26(28)29)17(12)22-23-18-13(2)24-25(19(18)27)20-21-15(11-30-20)14-8-4-3-5-9-14/h3-11,24H,1-2H3 |
Clé InChI |
VDSURRIEYYOLRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


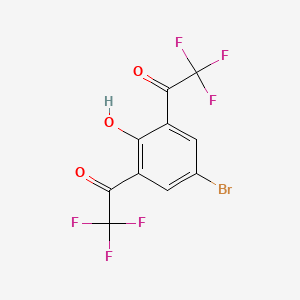
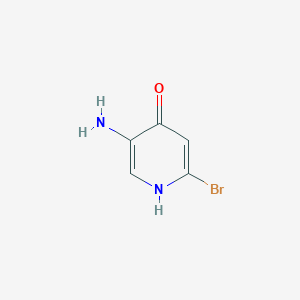
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
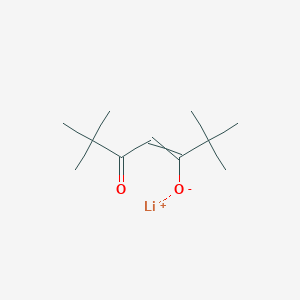
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
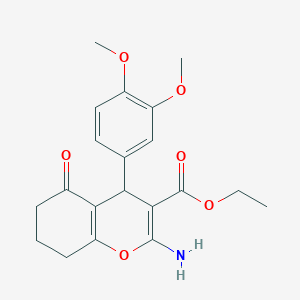

![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
